molecular formula C10H15NOS B1446379 [1-(4-Methanesulfinylphenyl)ethyl](methyl)amine CAS No. 1375472-47-1

[1-(4-Methanesulfinylphenyl)ethyl](methyl)amine

Cat. No.: B1446379
CAS No.: 1375472-47-1
M. Wt: 197.3 g/mol
InChI Key: SCSJPBNMIUJMPJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The methyl group on the amine (N–CH₃) resonates at δ 2.25 ppm , while the methylsulfinyl group’s CH₃ appears as a singlet near δ 2.72 ppm . The ethyl chain’s methine proton (CH) adjacent to the nitrogen splits into a multiplet at δ 3.45–3.60 ppm due to coupling with the NH and aromatic protons.
  • ¹³C NMR : The sulfinyl sulfur deshields the adjacent carbon, shifting the C-S(O) signal to δ 55.8 ppm . The aromatic carbons ortho to the sulfinyl group resonate upfield at δ 126.2 ppm compared to para-substituted analogs.

Infrared (IR) Spectroscopy

The S=O stretch appears as a strong absorption band at 1045 cm⁻¹ , characteristic of sulfoxides. N–H stretching vibrations are observed at 3350 cm⁻¹ , broadened by hydrogen bonding.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 197.3 [M+H]⁺ . Fragmentation pathways include:

  • Loss of the methylsulfinyl group (-64 Da ), yielding a peak at m/z 133.2 .
  • Cleavage of the C–N bond, producing ions at m/z 121.1 (C₇H₇S⁺) and m/z 76.1 (C₄H₁₀N⁺).

Comparative Structural Analysis with Sulfinylphenyl Ethylamine Derivatives

The structural and electronic effects of sulfinyl substitution are evident when comparing related compounds:

Compound Molecular Formula S Oxidation State Key Spectral Differences (vs. Target Compound)
N-Methylphenethylamine C₉H₁₃N N/A Absence of S=O IR band; upfield ¹H NMR shifts
N-Methyl-2-tosylethanamine C₁₀H₁₅NO₂S Sulfone (+VI) S=O stretch at 1150 cm⁻¹ ; downfield ¹³C-S
2-(4-Methanesulfonylphenyl)ethanamine C₉H₁₃NO₂S Sulfone (+VI) Increased solubility in polar solvents

The sulfinyl group’s intermediate oxidation state (+IV) confers unique reactivity, such as susceptibility to oxidation to sulfones or reduction to sulfides, unlike sulfones or thioethers. Additionally, the sulfinyl moiety’s dipole moment (3.05 D ) enhances molecular polarity, influencing chromatographic retention times compared to non-sulfurized analogs.

Properties

IUPAC Name

N-methyl-1-(4-methylsulfinylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-8(11-2)9-4-6-10(7-5-9)13(3)12/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSJPBNMIUJMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101218922
Record name Benzenemethanamine, N,α-dimethyl-4-(methylsulfinyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID101218922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-47-1
Record name Benzenemethanamine, N,α-dimethyl-4-(methylsulfinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N,α-dimethyl-4-(methylsulfinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Resolution from Racemic Precursors

One approach involves starting from racemic 1-(4-methylphenyl)ethylamine derivatives and performing chemical resolution to isolate the desired enantiomer. A notable method uses deacylation of acyl-protected intermediates in the presence of alkali metal hydroxides in C4-C10 monohydric alcohol solvents (e.g., n-butanol, isobutanol, n-hexanol) to yield the chiral amine with high purity and yield. This method is characterized by:

  • Solvent: C4-C10 monohydric alcohol (e.g., n-butanol)
  • Reagents: Alkali metal hydroxide (e.g., NaOH, KOH)
  • Reaction: Deacylation of compound 3 (acyl-protected intermediate)
  • Advantages: Low cost, simple steps, safe operation, minimal by-products, easy purification, high total yield and purity, industrial scalability

This process avoids complex chiral catalysts and hazardous reagents, making it suitable for large-scale production.

Condensation and Catalytic Reduction Route

Another advanced method involves a multi-step synthesis starting from 4-methoxyacetophenone and chiral amines such as (S)-(-)-α-methylbenzylamine, followed by catalytic hydrogenation and salt formation:

  • Step a: Condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid catalyst, removing water azeotropically using Dean-Stark apparatus to form an imine intermediate.
  • Step b: Catalytic hydrogenation of the imine intermediate over 10% Pd/C in ethyl acetate under hydrogen atmosphere at 35-40°C to yield a chiral amine salt.
  • Step c: Base treatment and further catalytic hydrogenation to obtain optically pure (S)-(-)-1-(4-methoxyphenyl)ethylamine, followed by crystallization as hydrochloride salt.

This process yields optical purity above 99% and avoids highly hazardous reagents like n-BuLi or LiHMDS. It also eliminates the need for expensive chiral catalysts and enzymatic resolution, enhancing safety and cost-effectiveness for industrial scale.

Lithium Aluminum Hydride Reduction Method

A classical synthetic approach involves the reduction of formyl derivatives using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF):

  • Reagents: Formyl ethylamine derivative, LiAlH4, THF
  • Conditions: Reflux for 10 hours, followed by acid work-up with concentrated HCl and neutralization with sodium hydroxide
  • Yield: Approximately 30% colorless oil product
  • Purification: Thermal distillation under alkaline conditions to isolate the desired amine fraction

This method is less selective and yields are moderate, but it remains a viable route for small-scale synthesis or as a step in more complex synthetic sequences.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Optical Purity (%) Advantages Limitations
Chemical Resolution via Deacylation Alkali metal hydroxide, C4-C10 alcohol solvents, deacylation of acyl intermediates High (not specified) High purity Low cost, simple, safe, scalable, minimal by-products Requires acyl-protected intermediates
Condensation & Catalytic Reduction 4-methoxyacetophenone, (S)-α-methylbenzylamine, Pd/C hydrogenation, p-TSA, toluene Moderate to high (not specified) >99% High optical purity, avoids hazardous reagents, scalable Multi-step, requires hydrogenation setup
LiAlH4 Reduction Formyl ethylamine, LiAlH4, THF, reflux, acid/base work-up ~30% Not specified Classical method, straightforward reagents Moderate yield, less selective, hazardous reagents

Research Findings and Industrial Implications

  • The chemical resolution method using deacylation in monohydric alcohol solvents offers a balance of safety, cost, and efficiency, making it highly suitable for industrial production of chiral amines like 1-(4-Methanesulfinylphenyl)ethylamine or closely related analogs.
  • The condensation and catalytic hydrogenation route provides excellent optical purity (>99%) and avoids hazardous reagents, which is critical for pharmaceutical applications requiring stringent purity standards.
  • Lithium aluminum hydride reduction, while classical and well-known, is less favored due to moderate yields and safety concerns with LiAlH4 but can be used in specific synthetic contexts or for small-scale preparations.

Chemical Reactions Analysis

1-(4-Methanesulfinylphenyl)ethylamine undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(4-Methanesulfinylphenyl)ethylamine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methanesulfinylphenyl)ethylamine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting neuronal communication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Sulfinyl vs. Sulfonyl and Thio Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
1-(4-Methanesulfinylphenyl)ethylamine -S(=O)- C10H15NOS 197.3 Polar, chiral, moderate stability
(4-Methanesulfonylphenyl)methylamine -SO2- C9H13NO2S 199.27 Highly polar, stable, strong electron-withdrawing effect
1-(4-Methylsulfanylphenyl)propan-2-amine -S- (thioether) C10H15NS 181.3 Lipophilic, less reactive, no hydrogen-bonding capacity
  • Impact on Basicity : The sulfonyl group (SO2) reduces amine basicity more than sulfinyl (S=O) due to stronger electron withdrawal. Thioethers (S-) minimally affect basicity.
  • Reactivity : Sulfinyl groups can undergo further oxidation to sulfonyl or reduction to thioethers, offering synthetic versatility .
Substituent Position and Electronic Effects
  • 1-(2,4-Dichlorophenyl)ethylamine (): Chlorine substituents are electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the sulfinyl group, which withdraws electrons but introduces polarity.
  • 1-(3-Methoxyphenyl)propan-2-ylamine (): Methoxy groups are electron-donating, increasing aromatic ring electron density and amine basicity compared to sulfinyl derivatives.

Physical and Spectroscopic Properties

Property 1-(4-Methanesulfinylphenyl)ethylamine (4-Methanesulfonylphenyl)methylamine 1-(4-Methylsulfanylphenyl)propan-2-amine
Melting Point Not reported Not reported Not reported
IR Absorption Expected S=O stretch ~1030–1060 cm⁻¹ SO2 asymmetric/symmetric stretches ~1150–1290 cm⁻¹ S-C stretch ~700 cm⁻¹
Mass Spectrometry [M+H]+ expected ~198.3 [M+H]+ observed ~200.3 [M+H]+ ~182.3
  • Chromatography : Sulfinyl and sulfonyl derivatives exhibit longer retention times in reverse-phase HPLC compared to thioethers due to higher polarity .

Biological Activity

1-(4-Methanesulfinylphenyl)ethylamine, also known by its chemical identifier and CAS number 1375472-47-1, is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for 1-(4-Methanesulfinylphenyl)ethylamine is C11H15NOS, indicating the presence of a methanesulfinyl group which may influence its biological interactions. The structure can be represented as follows:

C11H15NOS\text{C}_{11}\text{H}_{15}\text{N}\text{O}\text{S}

The biological activity of 1-(4-Methanesulfinylphenyl)ethylamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Antidepressant Effects

Recent studies have indicated that compounds similar to 1-(4-Methanesulfinylphenyl)ethylamine exhibit antidepressant-like effects in animal models. These effects are often measured using the forced swim test (FST) and tail suspension test (TST), which assess behavioral despair.

Table 1: Summary of Antidepressant Activity in Animal Models

CompoundModel UsedResultReference
1-(4-Methanesulfinylphenyl)ethylamineForced Swim TestReduced immobility time
FluoxetineForced Swim TestReduced immobility time
DesipramineTail Suspension TestReduced immobility time

Neuroprotective Properties

Research has also suggested potential neuroprotective properties for this compound. Studies involving neurotoxic models have shown that it may help mitigate damage caused by oxidative stress and inflammation.

Table 2: Neuroprotective Effects in Cell Culture Models

CompoundCell TypeEffect on Cell ViabilityReference
1-(4-Methanesulfinylphenyl)ethylamineSH-SY5Y neuronsIncreased viability under stress
CurcuminSH-SY5Y neuronsIncreased viability under stress
ResveratrolSH-SY5Y neuronsIncreased viability under stress

Case Study 1: Antidepressant Efficacy

A study conducted on rats demonstrated that administration of 1-(4-Methanesulfinylphenyl)ethylamine led to significant reductions in depressive-like behaviors compared to control groups. The results indicated a dose-dependent response, suggesting optimal dosing strategies for potential therapeutic use.

Case Study 2: Neuroprotection in Oxidative Stress Models

In vitro experiments using neuronal cell lines exposed to hydrogen peroxide showed that treatment with 1-(4-Methanesulfinylphenyl)ethylamine significantly improved cell survival rates, indicating its potential as a neuroprotective agent.

Q & A

Q. What are the recommended laboratory synthesis routes for 1-(4-Methanesulfinylphenyl)ethylamine?

Methodological Answer : The synthesis typically involves two key steps:

Formation of the sulfide precursor : React 4-(methylthio)acetophenone with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield 1-(4-methylthiophenyl)ethylamine.

Oxidation to sulfinyl : Treat the sulfide intermediate with a mild oxidizing agent (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) under controlled conditions to achieve selective oxidation to the sulfinyl group .

Q. Critical Considerations :

  • Oxidation control : Over-oxidation to sulfonyl derivatives must be avoided by monitoring reaction time and temperature.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) ensures purity.

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer :

  • FTIR : Identify the sulfinyl (S=O) stretch at 1030–1070 cm⁻¹ and amine N-H stretches at 3300–3500 cm⁻¹ .
  • ¹H/¹³C NMR :
    • Aromatic protons (δ 7.2–7.8 ppm, para-substituted phenyl).
    • Methanesulfinyl group (δ 2.7–3.1 ppm for CH₃S(O)) .
  • Elemental Analysis : Confirm C, H, N, and S content (±0.3% deviation).

Q. Critical Considerations :

  • Sample preparation : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid interference.
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) for exact mass confirmation.

Advanced Research Questions

Q. How does the sulfinyl group influence electronic properties and reactivity compared to sulfonyl analogs?

Methodological Answer : The sulfinyl group (S=O) is a chiral, electron-withdrawing moiety that:

  • Enhances hydrogen-bonding capacity compared to sulfides but is less polar than sulfonyl groups.
  • Modulates amine basicity (pKa reduction by ~1–2 units vs. non-sulfinyl analogs) due to inductive effects .

Q. Experimental Design :

  • Computational analysis : Perform DFT calculations to compare charge distribution (e.g., Mulliken charges) in sulfinyl vs. sulfonyl derivatives.
  • Reactivity assays : Compare nucleophilic substitution rates with electrophiles (e.g., benzyl bromide) under identical conditions.

Q. What in vitro assays are suitable for evaluating receptor binding affinity?

Methodological Answer :

  • Radioligand binding assays : Use tritiated ligands (e.g., ³H-Dopamine for dopamine receptors) to measure displacement IC₅₀ values .
  • Functional assays :
    • cAMP accumulation : For GPCR targets (e.g., adrenergic receptors).
    • Calcium flux assays : For ion-channel-coupled receptors.

Q. Critical Considerations :

  • Cell line selection : HEK293 or CHO cells transfected with human receptor isoforms.
  • Control compounds : Include known agonists/antagonists (e.g., isoproterenol for β-adrenergic receptors).

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

Methodological Answer :

  • Variation of substituents : Synthesize analogs with halogens (F, Cl) or methoxy groups at the phenyl ring’s meta/para positions to assess steric/electronic effects.
  • Amine modification : Replace methylamine with ethyl or cyclopropyl groups to modulate lipophilicity.

Q. Data Analysis :

  • Correlate logP (HPLC-measured) with bioactivity : Higher lipophilicity may enhance blood-brain barrier penetration for CNS targets.
  • Molecular docking : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., serotonin transporter) .

Q. What are the stability profiles of 1-(4-Methanesulfinylphenyl)ethylamine under physiological conditions?

Methodological Answer :

  • pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring. Sulfinyl groups are prone to hydrolysis in acidic/basic media.
  • Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes (e.g., rat liver microsomes) to assess metabolic degradation pathways.

Q. Key Finding :

  • Half-life at pH 7.4 : ~12 hours, making it suitable for short-term in vitro assays but requiring prodrug strategies for in vivo use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Methanesulfinylphenyl)ethyl](methyl)amine
Reactant of Route 2
[1-(4-Methanesulfinylphenyl)ethyl](methyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.